2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the 8-oxo-7H-purine-6-carboxamide family, characterized by a fused bicyclic purine core modified with substituents at positions 2 and 8. The 2-position is substituted with a furan-2-yl group, while the 9-position carries a 3-methoxyphenyl moiety. Such structural features are critical in medicinal chemistry, particularly for targeting enzymes like kinases or phosphodiesterases, where purine analogs often act as inhibitors or modulators .
Properties
IUPAC Name |
2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c1-25-10-5-2-4-9(8-10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-6-3-7-26-11/h2-8H,1H3,(H2,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXKEZDEGCVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the purine core, followed by the introduction of the furan and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, improving reaction efficiency, and implementing purification techniques suitable for large-scale production. The use of continuous flow reactors and automated synthesis platforms can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the purine core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups at positions 2 and 9, which influence physicochemical properties, binding affinity, and bioactivity. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives
Key Findings:
Substituent Effects on Solubility: The furan-2-yl group in the target compound may reduce solubility compared to the 4-hydroxyphenylamino substituent in 1022155-73-2, which introduces a polar hydroxyl group . The 3-methoxyphenyl group at position 9 provides moderate lipophilicity, intermediate between the hydrophilic 2-methoxyphenyl (1022155-73-2) and hydrophobic 4-methylphenyl (64440-99-9) .
The absence of electron-withdrawing groups (e.g., nitro in 1552295-05-2) in the target compound suggests reduced electrophilicity, which may influence its interaction with nucleophilic enzyme residues .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Huang et al.’s method (Scheme 3), involving condensation of substituted isothiocyanates with diaminomaleonitrile . However, the furan-2-yl group may require specialized coupling reagents compared to phenyl or methyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
